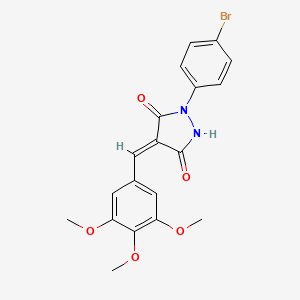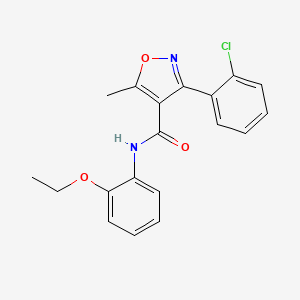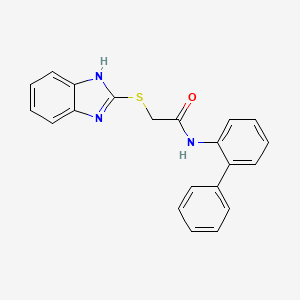![molecular formula C21H24N2O5S2 B3479872 bis[3-(1-pyrrolidinylsulfonyl)phenyl]methanone](/img/structure/B3479872.png)
bis[3-(1-pyrrolidinylsulfonyl)phenyl]methanone
説明
Bis[3-(1-pyrrolidinylsulfonyl)phenyl]methanone, also known as PMSF, is a chemical compound that is commonly used in scientific research applications. It is a serine protease inhibitor that is used to inhibit the activity of serine proteases in various biological systems. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
作用機序
Bis[3-(1-pyrrolidinylsulfonyl)phenyl]methanone inhibits the activity of serine proteases by forming a covalent bond with the active site serine residue of the enzyme. This covalent bond blocks the access of substrates to the active site, thereby inhibiting the protease activity. bis[3-(1-pyrrolidinylsulfonyl)phenyl]methanone is a reversible inhibitor and can be displaced from the active site by the addition of excess substrate or by the action of other proteases.
Biochemical and Physiological Effects:
bis[3-(1-pyrrolidinylsulfonyl)phenyl]methanone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of proteases involved in blood coagulation and fibrinolysis, as well as proteases involved in the degradation of extracellular matrix proteins. bis[3-(1-pyrrolidinylsulfonyl)phenyl]methanone has also been shown to inhibit the activity of proteases involved in the processing of proinsulin to insulin. In addition, bis[3-(1-pyrrolidinylsulfonyl)phenyl]methanone has been shown to inhibit the activity of proteases involved in the degradation of neuropeptides and other signaling molecules.
実験室実験の利点と制限
Bis[3-(1-pyrrolidinylsulfonyl)phenyl]methanone has a number of advantages for lab experiments. It is a potent and specific inhibitor of serine proteases and is widely available from commercial sources. bis[3-(1-pyrrolidinylsulfonyl)phenyl]methanone is also stable in solution and can be stored for extended periods of time. However, bis[3-(1-pyrrolidinylsulfonyl)phenyl]methanone has some limitations for lab experiments. It is a relatively expensive compound and can be toxic at high concentrations. In addition, bis[3-(1-pyrrolidinylsulfonyl)phenyl]methanone is not effective against all types of proteases and may not be suitable for all experimental systems.
将来の方向性
There are a number of future directions for the study of bis[3-(1-pyrrolidinylsulfonyl)phenyl]methanone. One area of interest is the development of more potent and specific inhibitors of serine proteases. Another area of interest is the study of the physiological roles of serine proteases and their inhibitors in various biological systems. In addition, the use of bis[3-(1-pyrrolidinylsulfonyl)phenyl]methanone and other protease inhibitors in drug discovery and development is an area of active research. Finally, the development of new techniques for the detection and quantification of protease activity in biological systems is an area of ongoing research.
科学的研究の応用
Bis[3-(1-pyrrolidinylsulfonyl)phenyl]methanone is widely used in scientific research as a serine protease inhibitor. It is commonly used to inhibit the activity of proteases such as trypsin, chymotrypsin, and thrombin in various biological systems. bis[3-(1-pyrrolidinylsulfonyl)phenyl]methanone is also used to inhibit the activity of proteases in cell lysates, tissue homogenates, and other biological samples. This compound is particularly useful in the study of proteases involved in blood coagulation, fibrinolysis, and other physiological processes.
特性
IUPAC Name |
bis(3-pyrrolidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S2/c24-21(17-7-5-9-19(15-17)29(25,26)22-11-1-2-12-22)18-8-6-10-20(16-18)30(27,28)23-13-3-4-14-23/h5-10,15-16H,1-4,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZINGGSCSCEJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(4-fluorophenyl)-8-(2-furylmethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3479789.png)
![2-[(dibenzylamino)methyl]phenol](/img/structure/B3479797.png)
![4-(4-fluorobenzoyl)-3-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole](/img/structure/B3479801.png)
![3-(4-ethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3479807.png)
![ethyl 5'-{[3-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-2,3'-bithiophene-4'-carboxylate](/img/structure/B3479814.png)
![(5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B3479828.png)


![5-ethyl-2-methyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B3479848.png)
![5-{3-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B3479859.png)
![3,4-dimethoxy-N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3479866.png)
![2-ethoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B3479880.png)

